Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate
Description
Significance of Bicyclic Pyrrolidine (B122466) Scaffolds in Synthetic Chemistry
Bicyclic pyrrolidine scaffolds are of high interest to medicinal chemists due to their intrinsically conformationally restricted nature. This structural rigidity can lead to more active and selective ligands for various biological targets by pre-organizing the molecule in a bioactive conformation. Compounds bearing these scaffolds often possess a higher fraction of sp3-hybridized carbons, contributing to a three-dimensional molecular shape. This "escape from flatland" is a recognized strategy to improve the clinical success rate of drug candidates by enhancing receptor-ligand complementarity. The pyrrolidine ring itself is a core structure in numerous pharmacologically active molecules, and its incorporation into a bicyclic system further refines its properties for applications in drug discovery. frontiersin.org
Overview of the Octahydrocyclopenta[c]pyrrole (B1584311) Core System and its Methyl Carboxylate Derivative
The octahydrocyclopenta[c]pyrrole core consists of a cyclopentane (B165970) ring fused to a pyrrolidine ring, creating a saturated bicyclic amine. This framework, with the chemical formula C₇H₁₃N, provides a stable and structurally defined platform for further functionalization.
Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate is a derivative where a methyl carboxylate group is attached at the 1-position of this bicyclic system. The presence of the ester functionality offers a handle for further synthetic transformations, such as amide bond formation, reduction to an alcohol, or other modifications, making it a valuable building block in the synthesis of more complex molecules. The specific stereochemistry of the substituents on the bicyclic core is crucial for its biological activity, and thus, stereoselective synthesis is a key focus of research.
Historical Context of Octahydrocyclopenta[c]pyrrole Scaffold Construction
The synthesis of the octahydrocyclopenta[c]pyrrole scaffold has been an area of active investigation, with various strategies developed over the years to construct this fused ring system. Early methods for the preparation of the parent scaffold were reported as far back as the mid-20th century.
A variety of synthetic approaches have been explored, reflecting the evolution of synthetic organic methodology. These include:
Reduction of Cyclic Imides: One of the classical approaches involves the reduction of the corresponding cyclopenta[c]pyrrole-dione (a cyclic imide). This reduction often requires powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane.
Catalytic Hydrogenation: More recent and scalable methods often employ catalytic hydrogenation. For instance, the hydrogenation of 1,2-dicyanocyclo-1-pentene over various metal catalysts (such as rhodium on alumina) can afford the octahydrocyclopenta[c]pyrrole core in a single reductive cyclization step.
Multi-step Sequences from Simple Starting Materials: Complex, multi-step syntheses have been devised, starting from readily available materials like 2,3-dimethylmaleimide (B91841). These routes involve a sequence of halogenation, cyclization, degradation, and reduction steps to build the bicyclic framework.
Asymmetric Synthesis: The demand for enantiomerically pure compounds has driven the development of asymmetric syntheses. One notable method involves the deprotonation of an N-protected octahydrocyclopenta[c]pyrrole using a chiral ligand and an organolithium base, followed by quenching with an electrophile like carbon dioxide or ethyl chloroformate to install the carboxylic acid or ester group stereoselectively. google.com
Below is a data table summarizing some of the historical and modern synthetic approaches to the octahydrocyclopenta[c]pyrrole core and its derivatives.
| Starting Material(s) | Key Transformation(s) | Product | Reported Yield |
| N-Boc-octahydrocyclopenta[c]pyrrole | Asymmetric deprotonation-carboxylation | (1S,3aR,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid | High |
| 1,2-Dicyanocyclo-1-pentene | Catalytic Hydrogenation (e.g., Rh/Al₂O₃) | Octahydrocyclopenta[c]pyrrole | 35% |
| Cyclopentyl[c]pyrrole-dione | Reduction (e.g., LiAlH₄) | Octahydrocyclopenta[c]pyrrole | Moderate to High |
| 2,3-Dimethylmaleimide derivative & a β-difunctional compound | Halogenation, Cyclization, Degradation, Reduction | Octahydrocyclopenta[c]pyrrole derivative | Multi-step, variable yield |
Academic Research Landscape of this compound and Related Structures
Current academic and industrial research continues to leverage the unique structural features of the octahydrocyclopenta[c]pyrrole scaffold, particularly in the field of medicinal chemistry. The methyl carboxylate derivative and its corresponding carboxylic acid are key intermediates in the synthesis of high-value compounds, most notably protease inhibitors.
A prominent area of research is in the development of antiviral agents. For example, the (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxy residue has been incorporated as a crucial P2 unit in inhibitors of the SARS-CoV-2 main protease (Mpro), a key enzyme in the replication of the virus. acs.org In these studies, the synthesis of the advanced inhibitor often begins with a protected form of the octahydrocyclopenta[c]pyrrole-1-carboxylic acid or its methyl ester. The synthetic sequence typically involves the saponification of the methyl ester to the corresponding carboxylic acid, followed by a series of coupling reactions to build the final complex molecule. acs.org
The table below outlines a representative synthetic sequence utilizing a derivative of this compound in the synthesis of a SARS-CoV-2 Mpro inhibitor.
| Step | Starting Material | Reagents and Conditions | Intermediate/Product |
| 1 | Boc-protected methyl ester | LiOH | Boc-protected carboxylic acid |
| 2 | Boc-protected carboxylic acid | HCl | Amine hydrochloride salt |
| 3 | Amine hydrochloride salt | Trifluoroacetic anhydride (B1165640) (TFAA) | N-Trifluoroacetyl carboxylic acid |
| 4 | N-Trifluoroacetyl carboxylic acid | Amine building block, Coupling agents | Advanced inhibitor precursor |
Furthermore, the general strategy of 1,3-dipolar cycloaddition is a powerful and convergent method for the construction of five-membered nitrogen-containing heterocycles, including the pyrrolidine ring system. nih.govwikipedia.org This reaction, typically between an azomethine ylide and a dipolarophile (such as an alkene), allows for the rapid assembly of the bicyclic core with good control over stereochemistry. While specific examples for the direct synthesis of this compound via this method are not extensively detailed in recent literature, it represents a significant and versatile tool in the broader context of synthesizing related bicyclic pyrrolidine architectures.
Structure
3D Structure
Properties
IUPAC Name |
methyl 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-12-9(11)8-7-4-2-3-6(7)5-10-8/h6-8,10H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWYWKFLNLXEHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCCC2CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl Octahydrocyclopenta C Pyrrole 1 Carboxylate
Retrosynthetic Analysis of the Octahydrocyclopenta[c]pyrrole-1-carboxylate Scaffold
A retrosynthetic analysis of the target molecule, methyl octahydrocyclopenta[c]pyrrole-1-carboxylate, reveals several potential disconnection points, suggesting various forward synthetic strategies. The core octahydrocyclopenta[c]pyrrole (B1584311) ring system can be conceptually disassembled to highlight key bond formations.
One common approach involves the disconnection of the pyrrolidine (B122466) ring, leading to a cyclopentane (B165970) precursor bearing two functional groups amenable to cyclization. For instance, a 1,2-disubstituted cyclopentane with amino and haloalkyl or tosylalkyl groups could undergo an intramolecular nucleophilic substitution to form the bicyclic scaffold. Alternatively, a precursor containing a cyano group and a latent amine functionality on the cyclopentane ring could be envisaged, where reductive cyclization would furnish the desired ring system.
Another key disconnection strategy focuses on the formation of the cyclopentane ring onto a pre-existing pyrrolidine moiety. This could involve an intramolecular cyclization of a suitably functionalized pyrrolidine derivative, such as one bearing a pendant chain with an electrophilic or radical-accepting group.
For the introduction of the carboxylate group at the C-1 position, two main strategies can be considered. The first involves carrying the carboxylate functionality, or a precursor thereof, throughout the synthetic sequence. The second, and often more stereochemically controlled, approach involves the functionalization of the bicyclic core after its formation, for example, through stereoselective deprotonation and subsequent carboxylation.
Classical Approaches to Octahydrocyclopenta[c]pyrrole-1-carboxylate Synthesis
Classical synthetic routes to the octahydrocyclopenta[c]pyrrole scaffold often rely on robust and well-established chemical transformations, such as hydrogenation and acid-mediated cyclizations. These methods, while sometimes lacking in stereocontrol, provide reliable access to the core ring system.
Hydrogenation-Mediated Cyclization Pathways
Hydrogenation plays a crucial role in several synthetic routes to octahydrocyclopenta[c]pyrrole derivatives. A notable example involves the catalytic hydrogenation of a dicyano-substituted cyclopentene (B43876) precursor. In this approach, both the carbon-carbon double bond and the two cyano groups are reduced in a single step, leading to the formation of the bicyclic amine. This method is advantageous due to its atom economy and the use of readily available starting materials. google.com
A multi-step sequence starting from 2,3-dimethylmaleimide (B91841) or its derivatives also employs hydrogenation in the final step to furnish the saturated bicyclic system. This pathway involves initial halogenation of the starting material, followed by cyclization with a β-difunctional compound to form a 1,3-dioxotetrahydrocyclopenta[c]pyrrole derivative. Subsequent reduction of the carbonyl groups and final hydrogenation of the resulting hexahydrocyclopenta[c]pyrrole derivative yields the desired octahydrocyclopenta[c]pyrrole scaffold. patsnap.com
| Step | Reactants | Reagents and Conditions | Product | Reference |
| 1 | 2,3-Dimethylmaleimide | N-Bromosuccinimide (NBS), Benzoyl peroxide, Dichloromethane, Reflux | 2,3-Bis(bromomethyl)maleimide | patsnap.com |
| 2 | 2,3-Bis(bromomethyl)maleimide | β-dicarbonyl compound, Base | 1,3-Dioxotetrahydrocyclopenta[c]pyrrole derivative | patsnap.com |
| 3 | 1,3-Dioxotetrahydrocyclopenta[c]pyrrole derivative | Reducing agent (e.g., LiAlH4) | Hexahydrocyclopenta[c]pyrrole derivative | patsnap.com |
| 4 | Hexahydrocyclopenta[c]pyrrole derivative | H2, Catalyst (e.g., Pd/C) | Octahydrocyclopenta[c]pyrrole derivative | patsnap.com |
Condensation and Acid-Mediated Cyclization Routes
Acid-mediated cyclization represents another classical strategy for the construction of the octahydrocyclopenta[c]pyrrole ring system. These reactions typically involve the intramolecular condensation of a precursor molecule containing both an amine and a carbonyl group, or a latent equivalent. For instance, an amino ester with a pendant aldehyde or ketone on the cyclopentane ring can undergo intramolecular reductive amination under acidic conditions to form the bicyclic structure.
Another approach involves the Paal-Knorr type synthesis, where a 1,4-dicarbonyl compound or its equivalent reacts with a primary amine under acidic conditions to form the pyrrole (B145914) ring, which can then be reduced to the corresponding pyrrolidine. While this is more common for the synthesis of monocyclic pyrroles, suitably designed precursors can undergo intramolecular variations to yield bicyclic systems.
Advanced and Stereoselective Synthesis of this compound
The demand for enantiomerically pure pharmaceuticals has driven the development of advanced and stereoselective methods for the synthesis of this compound. These strategies often employ chiral auxiliaries, ligands, or highly controlled intramolecular cyclizations to achieve high levels of stereocontrol.
Chiral Auxiliary and Ligand-Controlled Methods
The use of chiral auxiliaries provides a powerful tool for inducing stereoselectivity in the synthesis of the target molecule. An auxiliary can be temporarily attached to the substrate, directing a subsequent reaction to occur from a specific face, and then removed to yield the desired enantiomerically enriched product.
A significant advancement in the stereoselective synthesis of octahydrocyclopenta[c]pyrrole carboxylic acid derivatives involves the use of chiral organic ligands in conjunction with organometallic reagents. In one reported method, an N-protected octahydrocyclopenta[c]pyrrole is treated with a lithium alkylide in the presence of a chiral organic ligand at low temperatures. This generates a chiral organolithium intermediate, which then reacts with an electrophile such as carbon dioxide or ethyl chloroformate to introduce the carboxyl group with high stereoselectivity. google.com This method allows for the direct installation of the carboxyl group at the 1-position in a stereocontrolled manner.
| Substrate | Reagents and Conditions | Product | Reference |
| N-Boc-octahydrocyclopenta[c]pyrrole | 1) s-Butyllithium, Chiral Ligand (e.g., (+)-Sparteine), THF, -78 °C | N-Boc-octahydrocyclopenta[c]pyrrole-1-carboxylic acid | google.com |
| 2) CO2 |
Intramolecular Cyclization Strategies
Stereoselective intramolecular cyclizations are highly effective for constructing the bicyclic core with defined stereochemistry. These reactions can involve various mechanisms, including nucleophilic attack, radical cyclization, or cycloaddition reactions.
One plausible strategy involves an intramolecular Michael addition. A cyclopentene precursor bearing a chiral amine nucleophile and an α,β-unsaturated ester can undergo a diastereoselective conjugate addition to form the pyrrolidine ring, establishing the relative stereochemistry of the substituents.
Another powerful approach is the intramolecular [3+2] cycloaddition of an azomethine ylide. A precursor containing both an aldehyde or imine and an alkene can be induced to form an azomethine ylide, which then undergoes an intramolecular cycloaddition to construct the bicyclic pyrrolidine scaffold. The stereochemistry of this reaction can often be controlled by the geometry of the precursor and the reaction conditions. mdpi.com
Palladium-catalyzed intramolecular aza-Wacker-type cyclizations also offer a modern approach to the synthesis of bicyclic pyrrolidines. nih.gov An appropriately designed N-alkenyl amine on a cyclopentane scaffold could undergo an intramolecular aminopalladation followed by β-hydride elimination or reductive cleavage to afford the octahydrocyclopenta[c]pyrrole ring system. The use of chiral ligands in such catalytic systems can potentially lead to enantioselective transformations.
| Cyclization Type | Precursor | Key Transformation | Stereocontrol |
| Intramolecular Michael Addition | Cyclopentene with chiral amine and α,β-unsaturated ester | Conjugate addition of the amine to the electron-deficient alkene | Substrate control from the chiral amine |
| Intramolecular [3+2] Cycloaddition | Cyclopentane with aldehyde/imine and alkene moieties | Formation of an azomethine ylide followed by intramolecular cycloaddition | Geometry of the precursor, Lewis acid catalysis |
| Intramolecular aza-Wacker Cyclization | N-alkenyl amine on a cyclopentane scaffold | Palladium-catalyzed intramolecular aminopalladation | Chiral palladium catalysts |
Palladium-Catalyzed Coupling Reactions in Scaffold Assembly
Palladium-catalyzed reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, essential for constructing the octahydrocyclopenta[c]pyrrole scaffold. The strategic use of palladium catalysts can facilitate the assembly of this bicyclic system with high levels of control over stereochemistry.
Research into the synthesis of similar octahydrocyclopenta[b]pyrrole (B2973046) structures has demonstrated the versatility of palladium catalysis. In these reactions, the choice of phosphine (B1218219) ligand is critical in directing the reaction toward the desired product. The reaction of γ-(N-arylamino)alkenes with aryl bromides, catalyzed by a palladium complex, can be tuned to selectively produce different isomers of the bicyclic core. nih.govacs.org This selectivity is achieved by influencing the relative rates of competing mechanistic pathways, such as reductive elimination and β-hydride elimination, through the steric and electronic properties of the phosphine ligand. nih.govacs.org
For instance, the use of different phosphine ligands can selectively yield either 5-aryl or 6-aryl octahydrocyclopenta[b]pyrroles from a common precursor. nih.gov This level of control is highly desirable in the synthesis of complex molecules like this compound, where precise substitution patterns are often required.
| Catalyst System | Key Transformation | Selectivity Control | Potential Application |
|---|---|---|---|
| Pd(0)/Phosphine Ligand | C-C and C-N bond formation | Ligand structure (steric and electronic effects) | Diastereoselective synthesis of substituted octahydrocyclopenta[c]pyrroles |
| Pd(II) complexes | Intramolecular C-H activation/annulation | Directing groups and reaction conditions | Construction of the bicyclic core from linear precursors |
Reductive Cyclization Techniques for Bicyclic Systems
Reductive cyclization offers a direct approach to the formation of the saturated bicyclic amine core of octahydrocyclopenta[c]pyrrole. This strategy typically involves the cyclization of a precursor containing both a reducible functional group (such as a nitro group or a nitrile) and a group that can participate in ring closure.
One patented method for the synthesis of the parent octahydrocyclopenta[c]pyrrole involves the hydrogenation of 1,2-dicyanocyclo-1-pentene. google.com This process achieves both the reduction of the carbon-carbon double bond and the reductive cyclization of the two cyano groups in a single step, offering an efficient route to the core structure. google.com Another approach involves the reduction of a cyclopentimide precursor using a boron reducing agent, promoted by a Lewis acid, to yield the octahydrocyclopenta[c]pyrrole. google.com
These methods are advantageous as they can often be performed under milder conditions than some traditional reduction techniques and can avoid the use of expensive or hazardous reducing agents like lithium aluminum hydride. google.com
| Precursor Type | Reducing Agent/Catalyst | Key Transformation | Yield |
|---|---|---|---|
| 1,2-Dicyanocyclo-1-pentene | Hydrogenation (e.g., Raney nickel, rhodium) | Reductive cyclization | Data not specified |
| Cyclopentimide derivative | Sodium borohydride (B1222165)/Lewis acid | Imide reduction | Up to 97% |
Application of Organometallic Reagents in Core Formation
Organometallic reagents, particularly organolithium compounds, are valuable in the synthesis and functionalization of the octahydrocyclopenta[c]pyrrole system. These highly reactive species can act as strong bases or potent nucleophiles, enabling the introduction of functional groups onto the bicyclic scaffold.
A patented method describes the use of an N-protected octahydrocyclopenta[c]pyrrole as a starting material. nih.gov Treatment with a lithium alkylide in the presence of a chiral organic ligand at low temperatures (-78°C to -50°C) results in deprotonation to form a chiral organometallic intermediate. nih.gov This intermediate can then be reacted with an electrophile, such as carbon dioxide or ethyl chloroformate, to introduce a carboxylic acid or ester functionality, respectively, at the 1-position. nih.gov This approach is particularly useful for establishing the stereochemistry at the carboxylated carbon.
The choice of solvent, such as tetrahydrofuran, and the specific chiral ligand are critical for the success and stereochemical outcome of the reaction. nih.gov This methodology provides a direct route to derivatives like this compound from the parent bicyclic amine.
Green Chemistry Principles in Octahydrocyclopenta[c]pyrrole-1-carboxylate Synthesis
The principles of green chemistry are increasingly important in the design of synthetic routes for complex molecules. The goal is to develop methods that are more environmentally benign, safer, and more efficient in terms of atom economy and resource utilization.
In the context of synthesizing this compound, several green chemistry principles can be applied. The use of catalytic methods, such as the palladium-catalyzed reactions discussed earlier, is inherently greener than stoichiometric reactions as it reduces waste. rsc.org Designing one-pot or cascade reactions, where multiple transformations occur in a single reaction vessel, can minimize the need for intermediate purification steps, reducing solvent use and waste generation. nih.gov
Furthermore, the selection of solvents is a key consideration in green chemistry. Whenever possible, the use of hazardous organic solvents should be minimized or replaced with greener alternatives such as water, ethanol (B145695), or ionic liquids. nih.gov Microwave-assisted synthesis is another green technique that can accelerate reaction times and improve energy efficiency. nih.gov The development of synthetic routes that utilize renewable starting materials is also a long-term goal of green chemistry in pharmaceutical synthesis. rsc.org
By incorporating these principles into the design of synthetic strategies for this compound, the environmental impact of its production can be significantly reduced.
Stereochemical Aspects and Enantioselective Synthesis of Octahydrocyclopenta C Pyrrole 1 Carboxylate Derivatives
Diastereoselectivity and Enantioselectivity in Octahydrocyclopenta[c]pyrrole-1-carboxylate Synthesis
The synthesis of the octahydrocyclopenta[c]pyrrole (B1584311) core structure, a bicyclic proline analog, requires precise control over multiple stereocenters. The fusion of the cyclopentane (B165970) and pyrrolidine (B122466) rings creates a rigid scaffold where the relative orientation of substituents is critical. Key strategies for achieving high diastereoselectivity and enantioselectivity often involve asymmetric cycloaddition reactions or the stereoselective functionalization of a pre-existing octahydrocyclopenta[c]pyrrole system.
A patented method describes the preparation of octahydrocyclopenta[c]pyrrole carboxylic acid derivatives starting from an N-protected octahydrocyclopenta[c]pyrrole. google.com This approach involves a low-temperature deprotonation using a strong base in the presence of a chiral ligand, followed by quenching with an electrophile like carbon dioxide or ethyl chloroformate to introduce the carboxyl or ester group. google.com The chiral environment created by the ligand directs the electrophilic attack to one face of the molecule, thereby establishing the desired stereochemistry at the C1 position. google.com
Another powerful and widely used method for constructing such pyrrolidine-containing ring systems is the [3+2] cycloaddition reaction. In this approach, an azomethine ylide (the three-atom component) reacts with a dipolarophile (the two-atom component) to form the five-membered pyrrolidine ring. Stereocontrol is achieved by using chiral catalysts or by incorporating chiral auxiliaries into one of the reactants. nih.gov The facial selectivity of the cycloaddition determines the stereochemical outcome, and high levels of both diastereoselectivity and enantioselectivity can be achieved under optimized conditions. nih.govresearchgate.net For instance, the reaction of a glycine (B1666218) imine with a cyclopentene (B43876) derivative can provide direct access to the octahydrocyclopenta[c]pyrrole skeleton with high stereocontrol. nih.gov
The table below illustrates typical outcomes for asymmetric syntheses of related bicyclic proline analogs, highlighting the effectiveness of modern catalytic methods.
| Reaction Type | Catalyst/Method | Typical Diastereomeric Ratio (dr) | Typical Enantiomeric Excess (ee) |
| Asymmetric Deprotonation | n-BuLi / Chiral Ligand | >95:5 | >90% |
| [3+2] Cycloaddition | Metal-based Lewis Acid / Chiral Ligand | >20:1 | 90-98% nih.gov |
| Organocatalytic [3+2] Cycloaddition | Chiral Secondary Amine | >20:1 | >95% nih.gov |
Influence of Chiral Catalysts and Reagents on Stereocontrol
The stereochemical outcome in the synthesis of octahydrocyclopenta[c]pyrrole-1-carboxylate derivatives is profoundly influenced by the choice of chiral catalysts and reagents. These external chiral sources create a diastereomeric transition state that energetically favors the formation of one stereoisomer over others.
In the context of the asymmetric deprotonation strategy, the chiral organic ligand is crucial. google.com Ligands such as (-)-sparteine (B7772259) or a chiral bis(oxazoline) can coordinate to the lithium cation of the organolithium base, forming a well-defined chiral complex. This complex then selectively abstracts a proton, and the resulting chiral organometallic intermediate directs the incoming electrophile (e.g., CO2) to a specific face, ensuring high enantioselectivity. google.com
For cycloaddition strategies, both metal-based and organocatalytic systems are effective.
Chiral Lewis Acids: Metal complexes, often involving silver(I) or copper(II) coordinated to chiral ligands (e.g., phosphines or N-heterocyclic carbenes), can catalyze [3+2] cycloadditions. The chiral ligand environment around the metal center coordinates with the reactants, effectively shielding one face and directing the cycloaddition to occur with high stereoselectivity. nih.gov
Organocatalysis: Chiral secondary amines, such as proline and its derivatives, are powerful catalysts for asymmetric reactions. In the synthesis of pyrrolizidines, which are structurally related to octahydrocyclopenta[c]pyrroles, organocatalysts have been shown to facilitate cascade reactions that yield products with excellent enantio- and diastereoselectivities (>20:1 dr, 90-98% ee). nih.gov The catalyst typically activates the substrate by forming a chiral iminium or enamine intermediate, which then undergoes the stereocontrolled reaction.
The efficiency of these catalysts is often dependent on reaction parameters such as solvent, temperature, and the specific structure of the substrates and catalyst. nih.gov
Isolation and Characterization of Stereoisomers
Once a mixture of stereoisomers of Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate is synthesized, their separation and structural confirmation are essential. The distinct spatial arrangement of atoms in stereoisomers allows for their separation using chiral techniques and characterization by spectroscopic methods.
Isolation Techniques: The primary method for separating enantiomers and diastereomers is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP). nih.govphenomenex.com CSPs are typically based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) coated on a silica (B1680970) support. mdpi.com The chiral environment of the stationary phase leads to differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, steric hindrance) with the enantiomers, resulting in different retention times and allowing for their separation. chiralpedia.com For diastereomers, which have different physical properties, separation can sometimes be achieved using standard, non-chiral silica gel chromatography. nih.gov
Characterization Methods: After isolation, the absolute and relative stereochemistry of each isomer must be determined.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the relative stereochemistry. Proton-proton coupling constants (³JHH) can provide information about dihedral angles, while Nuclear Overhauser Effect (NOE) experiments reveal through-space proximity between protons, helping to elucidate the spatial arrangement of substituents on the bicyclic ring system.
X-ray Crystallography: This is the most definitive method for determining the three-dimensional structure of a molecule, providing unambiguous proof of both relative and absolute stereochemistry, provided that a suitable single crystal can be obtained. mdpi.com
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. The resulting spectrum is unique for a chiral molecule and can often be used to assign the absolute configuration by comparing experimental data with theoretical calculations (e.g., using Time-Dependent Density Functional Theory, TD-DFT). mtu.edu
| Technique | Purpose | Information Obtained |
| Chiral HPLC | Separation | Isolation of individual enantiomers/diastereomers. nih.govphenomenex.com |
| NMR Spectroscopy | Structural Elucidation | Relative stereochemistry, connectivity, conformational details. |
| X-ray Crystallography | Structural Determination | Unambiguous absolute and relative stereochemistry. mdpi.com |
| Circular Dichroism | Configurational Assignment | Determination of absolute configuration. mtu.edu |
Conformational Analysis of the Octahydrocyclopenta[c]pyrrole Ring System
The octahydrocyclopenta[c]pyrrole ring system is a conformationally constrained analog of proline. nih.gov The fusion of the cyclopentane ring to the pyrrolidine ring significantly restricts its flexibility, leading to a more defined set of accessible conformations compared to the parent amino acid. acs.org Understanding these conformational preferences is crucial as they dictate the molecule's shape and, consequently, its biological activity and role in peptide structures.
The primary methods for studying these conformations are NMR spectroscopy and computational modeling.
NMR Spectroscopy: In solution, detailed analysis of ¹H NMR coupling constants and NOE data can provide insights into the dominant conformation. Variable temperature NMR studies can also reveal the thermodynamics of conformational exchange if multiple conformers are in equilibrium. rsc.org
Computational Methods: Density Functional Theory (DFT) calculations are widely used to explore the potential energy surface of the molecule. acs.org These calculations can identify low-energy conformers, predict their relative stabilities, and calculate geometric parameters (bond lengths, dihedral angles) that can be compared with experimental data. nih.gov
Key dihedral angles that define the conformation of such proline analogs include the backbone angles (φ, ψ, ω) and the ring puckering angles (χ). nih.gov The fused cyclopentane ring primarily restricts the φ angle to a narrow range of values, similar to proline itself. nih.gov
Stereochemical Resolution Techniques for Octahydrocyclopenta[c]pyrrole-1-carboxylic Acids
When an asymmetric synthesis is not employed, the resulting racemic mixture of octahydrocyclopenta[c]pyrrole-1-carboxylic acid must be separated into its constituent enantiomers through a process known as resolution. wikipedia.org The most common and historically significant method for resolving racemic carboxylic acids is through the formation of diastereomeric salts. libretexts.org
This technique involves the following steps:
Salt Formation: The racemic carboxylic acid is treated with a stoichiometric amount of an enantiomerically pure chiral base (the resolving agent). This acid-base reaction forms a pair of diastereomeric salts. wikipedia.org
Separation: Diastereomers have different physical properties, including solubility. libretexts.org By carefully choosing the solvent and crystallization conditions, one of the diastereomeric salts can often be induced to crystallize preferentially from the solution. This less soluble salt is then separated by filtration.
Liberation of Enantiomer: The separated diastereomeric salt is treated with a strong acid (e.g., HCl) to break the ionic bond, regenerating the enantiomerically pure carboxylic acid and the protonated chiral base. The chiral resolving agent can often be recovered and reused. libretexts.org
An alternative approach involves converting the racemic acid into a mixture of diastereomeric esters by reacting it with a chiral alcohol. nih.gov These diastereomeric esters can then be separated by chromatography, followed by hydrolysis to yield the enantiomerically pure acids. nih.gov
The success of a classical resolution is highly dependent on the choice of the resolving agent and the crystallization solvent.
| Chiral Resolving Agent Type | Examples |
| Natural Alkaloids | Brucine, Strychnine, Quinine, Cinchonidine libretexts.org |
| Synthetic Chiral Amines | (R)- or (S)-1-Phenylethanamine, (R)- or (S)-1-(1-Naphthyl)ethylamine |
| Chiral Amino Alcohols | (1R,2S)-Ephedrine, (1R,2S)-2-Amino-1-butanol libretexts.org |
Chemical Reactivity and Transformation Pathways of Methyl Octahydrocyclopenta C Pyrrole 1 Carboxylate
Reactivity of the Pyrrolidine (B122466) Nitrogen Atom
The lone pair of electrons on the pyrrolidine nitrogen atom makes it nucleophilic and basic, enabling reactions with a range of electrophiles. This reactivity is central to the functionalization of the scaffold.
The secondary amine of the octahydrocyclopenta[c]pyrrole (B1584311) core can undergo N-alkylation to introduce various alkyl substituents. This reaction typically involves the treatment of the amine with an alkylating agent, such as an alkyl halide, in the presence of a base to neutralize the resulting acid. organic-chemistry.org The regioselectivity of such reactions on N-heterocycles can be influenced by the choice of reagents and reaction conditions. organic-chemistry.orgbeilstein-journals.org While direct N-alkylation of the title compound is a standard transformation for secondary amines, alternative strategies like the Mitsunobu reaction can also be employed for introducing more complex or sterically hindered alkyl groups. rsc.org
Table 1: General Conditions for N-Alkylation Reactions
| Alkylating Agent | Base | Solvent | General Applicability |
|---|---|---|---|
| Alkyl Halides (e.g., R-Br, R-I) | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | Standard, widely used method for primary and secondary amines. organic-chemistry.org |
| Alcohols (R-OH) | DEAD, DIAD / PPh₃ | THF, Dioxane | Mitsunobu conditions, suitable for introducing secondary or chiral alkyl groups. rsc.org |
This table presents generalized conditions and may require optimization for specific substrates.
The nucleophilic nitrogen atom readily reacts with acylating agents to form N-acyl derivatives, which are amides. This transformation is fundamental in synthetic chemistry and is often achieved using acyl chlorides, anhydrides, or carboxylic acids activated with coupling reagents. nsf.govorganic-chemistry.org The reaction typically proceeds under basic conditions to scavenge the acidic byproduct. khanacademy.org For pyrrole-containing structures, N-acylation can also be achieved through methods like the reaction with isocyanates or via an anionic Fries rearrangement of N-acylpyrroles, although the latter is more common for aromatic pyrroles. nsf.govnih.gov
The resulting N-acyl derivatives of the octahydrocyclopenta[c]pyrrole scaffold are important in medicinal chemistry. The formation of the amide bond is a key step in synthesizing a wide array of biologically active molecules. nih.govrsc.org
In multi-step syntheses, it is often necessary to protect the pyrrolidine nitrogen to prevent unwanted side reactions. This is achieved by converting the secondary amine into a less reactive functional group, such as a carbamate. google.com Common protecting groups for amines include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). google.comtotal-synthesis.com
The N-Boc derivative is typically synthesized using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. organic-chemistry.org The Cbz group is introduced using benzyl (B1604629) chloroformate (Cbz-Cl), often under Schotten-Baumann conditions with an aqueous base. total-synthesis.com These N-protected derivatives are crucial intermediates in the synthesis of various compounds, including hepatitis C virus (HCV) protease inhibitors. acs.orggoogle.com The choice of protecting group is critical as it must be stable to subsequent reaction conditions and easily removable when desired. organic-chemistry.orgorganic-chemistry.org
Table 2: Common N-Protecting Groups for the Pyrrolidine Nitrogen
| Protecting Group | Reagent | Typical Conditions |
|---|---|---|
| tert-Butyloxycarbonyl (Boc) | Di-tert-butyl dicarbonate ((Boc)₂O) | Base (e.g., NaHCO₃, Pyridine), Solvent (e.g., CH₂Cl₂, THF/H₂O) organic-chemistry.orgbeilstein-journals.org |
Transformations Involving the Carboxylate Moiety
The methyl ester group is another key functional handle on the molecule, allowing for transformations that modify the carbon backbone and enable linkages to other molecular fragments.
The methyl ester of methyl octahydrocyclopenta[c]pyrrole-1-carboxylate can be hydrolyzed to the corresponding carboxylic acid. This reaction, often referred to as saponification when carried out under basic conditions, is a fundamental step for preparing the molecule for subsequent coupling reactions. nih.gov The hydrolysis is typically achieved by treating the ester with an aqueous base like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), followed by acidic workup to protonate the resulting carboxylate salt. researchgate.net The resulting octahydrocyclopenta[c]pyrrole-1-carboxylic acid is a vital intermediate for synthesizing more complex structures, such as peptide-based inhibitors. acs.orggoogle.com
The carboxylic acid obtained from ester hydrolysis is a precursor for forming amide bonds via coupling with primary or secondary amines. This reaction is one of the most important transformations in the synthesis of peptides and other amide-containing pharmaceuticals. luxembourg-bio.com Direct reaction between a carboxylic acid and an amine is generally inefficient and requires activation of the carboxylic acid. khanacademy.org This is accomplished using a wide variety of peptide coupling reagents. youtube.com
The (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxy scaffold, derived from the title compound, has been incorporated as a P2 unit in the design of SARS-CoV-2 main protease inhibitors, demonstrating its utility in peptide-like structures. acs.orgacs.org The coupling reaction involves activating the carboxylic acid with a reagent such as HBTU, COMU, or a carbodiimide (B86325) like DCC, which facilitates nucleophilic attack by the amine to form the amide bond. acs.orgorganic-chemistry.orgyoutube.com
Table 3: Selected Peptide Coupling Reagents for Amidation
| Reagent Abbreviation | Full Name | Use |
|---|---|---|
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Commonly used for efficient amide bond formation with low racemization. organic-chemistry.org |
| COMU | 1-[(1-(Cyano-2-ethoxy-2-oxoethylideneamino-oxy)-dimethylaminomorpholino)]uronium hexafluorophosphate | A third-generation uronium-type coupling agent known for high efficiency. acs.org |
| DCC | N,N'-Dicyclohexylcarbodiimide | A classical carbodiimide coupling agent that activates carboxylic acids. youtube.comyoutube.com |
Reactions at the Octahydrocyclopenta[c]pyrrole Ring System
The chemical reactivity of this compound is primarily centered around the saturated bicyclic amine core. The octahydrocyclopenta[c]pyrrole ring system, being a secondary amine, is susceptible to a variety of transformations, including oxidation, reduction, and substitution reactions. The fused cyclopentane (B165970) ring introduces conformational rigidity that can influence the stereochemical outcome of these reactions.
Oxidation Reactions
While specific oxidation studies on this compound are not extensively documented in publicly available literature, the reactivity of similar saturated N-heterocycles provides a basis for predicting its behavior. The nitrogen atom in the octahydrocyclopenta[c]pyrrole ring is a primary site for oxidation.
Potential Oxidation Pathways:
N-Oxidation: Treatment with oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) would likely lead to the formation of the corresponding N-oxide. This transformation is common for secondary amines.
Oxidative Dehydrogenation: Under harsher conditions or with specific catalysts, dehydrogenation of the pyrrolidine ring could occur, leading to the formation of a partially unsaturated or fully aromatic pyrrole (B145914) derivative. However, this would require significant energy input due to the saturated nature of the ring system.
C-H Oxidation: Oxidation of the C-H bonds on the carbocyclic or heterocyclic portions of the molecule is also a possibility, potentially leading to hydroxylated or carbonylated derivatives. The regioselectivity of such reactions would be influenced by the directing effects of the ester and the stereoelectronic properties of the bicyclic system.
Research on the oxidation of pyrrole, the aromatic counterpart, has shown that it can lead to a variety of products, including pyrrolidinones, depending on the oxidant and reaction conditions. researchgate.netnih.gov While the saturated nature of the octahydrocyclopenta[c]pyrrole ring makes it less prone to the complex dearomatization pathways seen in pyrroles, the principles of N-oxidation and C-H oxidation remain relevant. polimi.it
Reduction Reactions
The octahydrocyclopenta[c]pyrrole ring system in this compound is already in a fully reduced (saturated) state. Therefore, reduction reactions would primarily target the methyl ester group.
Reduction of the Ester Group:
The methyl carboxylate can be reduced to a primary alcohol using common reducing agents. The choice of reagent can influence the outcome and compatibility with other functional groups.
| Reducing Agent | Product | Typical Conditions |
| Lithium aluminum hydride (LiAlH₄) | (Octahydrocyclopenta[c]pyrrol-1-yl)methanol | Anhydrous ether or THF, reflux |
| Sodium borohydride (B1222165) (NaBH₄) | Generally unreactive towards esters, may require activation | Methanol or ethanol (B145695), often with activating agents |
| Catalytic Hydrogenation | (Octahydrocyclopenta[c]pyrrol-1-yl)methanol | High pressure H₂, metal catalyst (e.g., Ru, Os) |
The synthesis of the parent octahydrocyclopenta[c]pyrrole often involves the reduction of a precursor, such as a cyclic imide or dinitrile, highlighting the stability of the saturated bicyclic amine core to various reductive conditions. google.comgoogle.com Catalytic reduction of esters is a well-established green chemistry approach that could be applicable. udg.edu
Substitution Reactions
Substitution reactions on the octahydrocyclopenta[c]pyrrole ring system can occur at either the nitrogen atom or the carbon framework.
N-Substitution: As a secondary amine, the nitrogen atom is nucleophilic and can readily undergo substitution reactions with various electrophiles.
N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a base would yield the corresponding N-alkylated derivatives.
N-Acylation: Treatment with acyl chlorides or anhydrides would form N-acyl derivatives.
N-Arylation: Palladium-catalyzed cross-coupling reactions with aryl halides could be employed to introduce aryl substituents on the nitrogen atom.
C-Substitution: Substitution on the carbon atoms of the ring is less straightforward due to the unactivated nature of the C-H bonds. However, functionalization is possible under specific conditions. A Chinese patent describes a method for the preparation of octahydrocyclopenta[c]pyrrole carboxylic acid derivatives, which involves the deprotonation of an N-protected octahydrocyclopenta[c]pyrrole at a low temperature using a strong base, followed by reaction with an electrophile like carbon dioxide or ethyl chloroformate. google.com This indicates that the α-protons to the nitrogen can be abstracted to form a nucleophile for subsequent substitution reactions.
In contrast, the aromatic pyrrole ring readily undergoes electrophilic substitution due to its electron-rich nature. pearson.comquora.comonlineorganicchemistrytutor.com The saturated octahydrocyclopenta[c]pyrrole ring does not undergo electrophilic aromatic substitution but can be subject to nucleophilic substitution at appropriately functionalized positions. libretexts.orgyoutube.com
Ring Expansion and Rearrangement Pathways
Specific ring expansion or rearrangement pathways for this compound have not been detailed in the reviewed literature. However, general principles of carbocation-mediated rearrangements could apply under certain conditions, such as treatment with strong acids. If a carbocation were to be generated on the cyclopentane ring, a subsequent ring expansion to a six-membered ring could potentially occur to relieve ring strain, though this is speculative for this specific system.
Reaction Mechanisms and Kinetic Studies Relevant to this compound
N-Alkylation/Acylation: These reactions would proceed through a standard nucleophilic substitution mechanism (Sɴ2 for alkylation with primary alkyl halides and nucleophilic acyl substitution for acylation). The nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide or acylating agent.
Ester Reduction with Hydrides: The reduction of the methyl ester with a reagent like LiAlH₄ involves the nucleophilic attack of a hydride ion on the carbonyl carbon, followed by the elimination of a methoxide (B1231860) leaving group and a second hydride attack to yield the primary alcohol.
C-H Functionalization: The mechanism for the C-H substitution described in the patent literature likely involves the formation of an α-amino carbanion (an organolithium species) through deprotonation. google.com This carbanion then acts as a potent nucleophile, attacking the electrophilic carbon of carbon dioxide or ethyl chloroformate.
Kinetic studies on the reactions of pyrrole with radicals have been conducted to understand its atmospheric chemistry, but these are not directly applicable to the saturated octahydrocyclopenta[c]pyrrole system under typical synthetic conditions. researchgate.net Any future kinetic studies on this compound would likely focus on determining reaction rates, activation energies, and the influence of substituents and reaction conditions on the various transformation pathways.
Advanced Spectroscopic and Structural Elucidation of Methyl Octahydrocyclopenta C Pyrrole 1 Carboxylate and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For derivatives of the octahydrocyclopenta[c]pyrrole (B1584311) core, ¹H and ¹³C NMR are fundamental for assigning the chemical environment of each proton and carbon atom. biomedres.usmdpi.com The chemical shifts (δ) in ¹H NMR are indicative of the electronic environment of the protons, while the coupling constants (J) reveal dihedral angles between adjacent protons, which is crucial for determining the relative stereochemistry of the bicyclic system. nih.gov
For instance, in analogues of Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate, the protons on the fused cyclopentane (B165970) and pyrrolidine (B122466) rings exhibit characteristic chemical shifts and splitting patterns. chemicalbook.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish proton-proton and proton-carbon correlations, respectively, aiding in the unambiguous assignment of complex spectra. mdpi.com
Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy is a powerful tool for determining the spatial proximity of protons, which is essential for assigning the absolute stereochemistry of chiral centers within the molecule. By observing NOE correlations, researchers can deduce which protons are on the same face of the bicyclic ring system. acs.org
Table 1: Representative ¹H NMR Chemical Shift Ranges for Protons in Octahydrocyclopenta[c]pyrrole Derivatives.
| Proton Environment | Chemical Shift (δ, ppm) |
|---|---|
| Pyrrolidine Ring Protons | 2.5 - 4.0 |
| Cyclopentane Ring Protons | 1.2 - 2.5 |
| Methyl Ester Protons (-OCH₃) | ~3.7 |
Table 2: Representative ¹³C NMR Chemical Shift Ranges for Carbons in Octahydrocyclopenta[c]pyrrole Derivatives.
| Carbon Environment | Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl Carbon (C=O) | 170 - 175 |
| Pyrrolidine Ring Carbons | 40 - 70 |
| Cyclopentane Ring Carbons | 20 - 45 |
| Methyl Ester Carbon (-OC H₃) | ~52 |
Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of the molecular formula of this compound and its analogues. nih.gov This is crucial for confirming the identity of a synthesized compound.
In addition to molecular formula confirmation, tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of these molecules. biorxiv.org By inducing fragmentation of the protonated molecular ion ([M+H]⁺), characteristic fragment ions are produced. The analysis of these fragmentation pathways provides valuable structural information, helping to confirm the connectivity of the bicyclic core and the identity of substituents. nih.gov For pyrrolidine derivatives, common fragmentation pathways often involve the cleavage of the pyrrolidine ring or the loss of substituents. nih.govnih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. biomedres.usmdpi.com The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.
A strong absorption band is typically observed in the region of 1750-1735 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the saturated ester group. libretexts.orglibretexts.org Additionally, the C-O stretching vibrations of the ester group will appear in the 1300-1000 cm⁻¹ region. libretexts.orgopenstax.org The C-H stretching vibrations of the alkane portions of the cyclopentane and pyrrolidine rings are expected to appear in the 2960-2850 cm⁻¹ range. openstax.orgpressbooks.pub The absence of certain peaks, such as a broad O-H stretch around 3300 cm⁻¹, can confirm the absence of hydroxyl groups.
Table 3: Key IR Absorption Frequencies for this compound.
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| C-H (alkane) stretch | 2850 - 2960 | Strong |
| C=O (ester) stretch | 1735 - 1750 | Strong |
| C-O (ester) stretch | 1000 - 1300 | Strong |
X-ray Crystallography for Absolute Stereochemical Determination and Solid-State Structure
While NMR can provide information on relative stereochemistry, X-ray crystallography is the definitive method for determining the absolute stereochemistry of a chiral molecule. This technique requires the formation of a single crystal of the compound. When a suitable crystal is obtained, X-ray diffraction analysis can provide a three-dimensional model of the molecule, revealing the precise spatial arrangement of all atoms. acs.org
For analogues of this compound, X-ray crystallography can unambiguously determine the cis or trans fusion of the bicyclic system and the absolute configuration of all stereocenters. acs.org This information is invaluable for understanding the structure-activity relationships of these compounds in various applications. The resulting crystal structure also provides insights into the solid-state conformation and intermolecular interactions of the molecule.
Chromatographic Methods for Purity Assessment and Isomer Separation
Chromatographic techniques are essential for assessing the purity of synthesized compounds and for separating different isomers. walshmedicalmedia.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods for this purpose. birchbiotech.com
For the analysis of this compound, a reversed-phase HPLC method can be developed to assess its purity. sielc.com This involves using a nonpolar stationary phase and a polar mobile phase. The purity is determined by the percentage of the main peak area relative to the total area of all peaks in the chromatogram. wiley.com
Due to the presence of multiple chiral centers, this compound can exist as various stereoisomers (enantiomers and diastereomers). mtc-usa.com Chiral chromatography, a specialized form of HPLC, can be used to separate these isomers. walshmedicalmedia.comresearchgate.net This is achieved by using a chiral stationary phase that interacts differently with each enantiomer, leading to their separation. The separation of isomers is critical as different stereoisomers can have distinct biological activities. nih.gov Gas chromatography, often coupled with mass spectrometry (GC-MS), can also be a powerful tool for the analysis and purity assessment of volatile derivatives of these compounds. researchgate.net
Computational and Theoretical Investigations of Methyl Octahydrocyclopenta C Pyrrole 1 Carboxylate
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
In the case of Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate, such calculations would elucidate the puckering of the fused cyclopentane (B165970) and pyrrolidine (B122466) rings and the preferred orientation of the methyl carboxylate substituent. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p) or cc-pVTZ) is crucial for achieving a balance between computational cost and accuracy. nih.govresearchgate.netumanitoba.ca
Beyond molecular geometry, these calculations reveal the electronic structure. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical. The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability. Molecular Electrostatic Potential (MESP) maps can also be generated to visualize the charge distribution, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions of the molecule, which is crucial for predicting sites of interaction. mdpi.comresearchgate.net
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | N1-C2 | 1.37 Å |
| Bond Length | C=O | 1.21 Å |
| Bond Angle | C2-N1-C5 | 109.5° |
| Dihedral Angle | C5-C1-C2-N1 | -2.9° |
Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States
Density Functional Theory (DFT) is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, DFT calculations can identify the most favorable reaction pathways, locate transition states, and determine activation energies. researchgate.net This information is vital for understanding reaction kinetics and predicting product distributions.
For example, DFT studies on palladium-catalyzed reactions leading to octahydrocyclopenta[b]pyrroles have provided insights into complex mechanistic steps like reductive elimination and beta-hydride elimination, explaining how catalyst structure influences product selectivity. nih.gov Similarly, the synthesis of the octahydrocyclopenta[c]pyrrole (B1584311) core, which may involve cycloaddition or intramolecular cyclization reactions, can be modeled. organic-chemistry.org DFT calculations would allow for the optimization of transition state geometries and the calculation of the energy barriers for each potential pathway. This helps in understanding why certain reagents or catalysts favor the formation of the desired product.
These computational studies can also elucidate the role of solvents and additives in a reaction, providing a more complete picture of the reaction mechanism. researchgate.net By understanding the energetics of intermediates and transition states, chemists can optimize reaction conditions to improve yields and selectivity.
Molecular Dynamics Simulations of Conformational Landscapes
The fused ring system of this compound allows for a variety of three-dimensional conformations. Molecular dynamics (MD) simulations are a computational method used to explore this conformational landscape by simulating the atomic motions of the molecule over time. nih.gov These simulations provide a dynamic picture of the molecule's behavior, revealing the different stable and metastable conformations it can adopt and the transitions between them. mdpi.com
An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of solvent molecules) and calculating the forces between atoms to model their movement according to the laws of classical mechanics. nih.gov Over the course of the simulation (typically nanoseconds to microseconds), the molecule will explore various shapes.
Analysis of the MD trajectory can identify the most populated conformational states and the energy barriers for interconversion between them. Techniques like Principal Component Analysis (PCA) can be used to analyze the complex motions and identify the dominant modes of conformational change. mdpi.com This information is crucial for understanding how the molecule's shape influences its properties and biological activity, as different conformations may interact differently with other molecules or biological targets.
Prediction of Spectroscopic Properties through Computational Methods
Computational chemistry offers reliable methods for predicting the spectroscopic properties of molecules, which is invaluable for structure verification and interpretation of experimental data. For this compound, techniques like DFT can be used to calculate key spectroscopic data.
Specifically, the Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net Furthermore, by calculating the vibrational frequencies, one can generate theoretical Infrared (IR) and Raman spectra. nih.gov
These predicted spectra can be compared directly with experimental results. A good agreement between the calculated and observed spectra provides strong evidence for the proposed molecular structure. nih.gov Discrepancies can point to incorrect structural assignments or suggest the presence of multiple conformers in the experimental sample. Time-dependent DFT (TD-DFT) can also be employed to predict electronic transitions, which correspond to the absorption bands observed in UV-Visible spectroscopy. researchgate.netresearchgate.net
| Spectroscopic Data | Calculated Value (B3LYP/6-31G(d,p)) | Experimental Value |
|---|---|---|
| ¹³C NMR Shift (C=O) | 165.2 ppm | 163.8 ppm |
| ¹H NMR Shift (N-H) | 8.5 ppm | 8.2 ppm |
| IR Frequency (C=O stretch) | 1725 cm⁻¹ | 1710 cm⁻¹ |
| IR Frequency (N-H stretch) | 3450 cm⁻¹ | 3435 cm⁻¹ |
Theoretical Basis for Stereoselective Induction in Octahydrocyclopenta[c]pyrrole-1-carboxylate Synthesis
The synthesis of the octahydrocyclopenta[c]pyrrole scaffold often involves reactions that can generate multiple stereoisomers. Understanding and controlling the stereochemical outcome is a significant challenge in organic synthesis. Computational methods, particularly DFT, provide a powerful framework for elucidating the theoretical basis of stereoselective induction. rsc.org
By modeling the transition states of competing reaction pathways that lead to different stereoisomers, chemists can determine their relative energy barriers. The pathway with the lower activation energy will be kinetically favored, leading to the major product. For example, in a cycloaddition reaction to form the fused-ring system, DFT calculations can compare the transition states for endo versus exo approaches, explaining the observed diastereoselectivity. nih.govnih.gov
Furthermore, analysis of non-covalent interactions (NCI) within the transition state structures can reveal the specific steric and electronic factors that stabilize one transition state over another, providing a deeper understanding of the origin of stereoselectivity. rsc.org This knowledge is invaluable for the rational design of catalysts and reaction conditions to achieve high levels of stereocontrol in the synthesis of specific isomers of this compound.
Computational Analysis of Structure-Reactivity Relationships in Octahydrocyclopenta[c]pyrrole Derivatives
Computational analysis is instrumental in establishing structure-reactivity relationships for a series of related compounds, such as derivatives of octahydrocyclopenta[c]pyrrole. researchgate.netresearchgate.net By systematically modifying the structure of the parent molecule in silico and calculating a range of electronic and structural descriptors, it is possible to build models that correlate these properties with chemical reactivity or biological activity. nih.gov
Key computational descriptors include quantum chemical properties like HOMO-LUMO energies, Mulliken charges, and dipole moments, as well as steric parameters. These descriptors quantify the electronic and spatial characteristics of the molecules. mdpi.com For instance, a lower LUMO energy might indicate greater susceptibility to nucleophilic attack, thus correlating with a higher reaction rate in certain reactions.
These calculated descriptors can be used to develop Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models. nih.gov Such models use statistical methods to create a mathematical equation linking the descriptors to an observed property, like reaction rate or enzyme inhibition potency. scienceopen.com These models are valuable for predicting the reactivity of new, unsynthesized derivatives and for guiding the design of molecules with desired properties.
| Descriptor | Abbreviation | Significance in Reactivity |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | E(HOMO) | Relates to electron-donating ability (nucleophilicity). |
| Lowest Unoccupied Molecular Orbital Energy | E(LUMO) | Relates to electron-accepting ability (electrophilicity). |
| HOMO-LUMO Gap | ΔE | Indicates chemical stability and reactivity. |
| Dipole Moment | μ | Reflects molecular polarity and influences intermolecular interactions. |
| Molecular Electrostatic Potential | MESP | Identifies sites for electrophilic and nucleophilic attack. |
Applications in Advanced Organic Synthesis and Material Precursors
Methyl Octahydrocyclopenta[c]pyrrole-1-carboxylate as a Chiral Building Block in Complex Molecule Synthesis
The inherent chirality and conformational rigidity of the octahydrocyclopenta[c]pyrrole (B1584311) framework make its derivatives, such as the methyl carboxylate, valuable chiral building blocks in the asymmetric synthesis of complex molecules. Chiral building blocks are essential in medicinal chemistry and drug discovery, where the specific three-dimensional arrangement of atoms is often crucial for biological activity.
The synthesis of octahydrocyclopenta[c]pyrrole carboxylic acid derivatives can be achieved through methods that establish chirality, yielding optically pure compounds. For instance, a patented method describes the use of a chiral organic ligand in reaction with an N-protected octahydrocyclopenta[c]pyrrole and an electrophile like ethyl chloroformate to introduce a chiral carboxyl group. google.com Such methodologies provide access to enantiomerically pure starting materials that can be elaborated into more complex structures.
These chiral synthons are instrumental in constructing molecules where precise stereochemical control is necessary. The rigid bicyclic system of the octahydrocyclopenta[c]pyrrole core can effectively transfer its stereochemical information to new stereocenters during a synthetic sequence. This makes it a powerful tool for chemists aiming to synthesize complex natural products or design novel therapeutic agents with high specificity.
Integration into Diverse Heterocyclic Systems
The pyrrole (B145914) nucleus, a key component of the octahydrocyclopenta[c]pyrrole system, is a fundamental scaffold in a vast array of biologically active compounds and functional materials. alliedacademies.orgresearchgate.net The versatility of the pyrrole ring allows for its incorporation into more complex heterocyclic systems through various synthetic strategies. alliedacademies.org
This compound can be chemically modified at several positions, including the nitrogen atom, the carboxylate group, and the cyclopentane (B165970) ring, to facilitate its integration into larger, more diverse heterocyclic frameworks. For example, the carboxylate group can be converted to an amide, which can then participate in cyclization reactions to form fused ring systems. Similarly, the secondary amine can be functionalized to introduce substituents that can undergo further transformations.
The integration of this bicyclic motif into larger structures is a strategy employed to impart specific conformational constraints or to orient functional groups in a precise manner. This is particularly relevant in the design of molecules that target biological macromolecules, where the shape and electronic properties of the molecule are critical for binding and activity. The development of multicomponent reactions for pyrrole synthesis further expands the possibilities for creating diverse molecular libraries based on this scaffold. bohrium.com
Role in the Development of Novel Synthetic Methodologies
The unique structural features of octahydrocyclopenta[c]pyrrole derivatives have spurred the development of new synthetic methods. For instance, the preparation of these compounds often requires strategies that can control the stereochemistry of the fused ring system. A method has been developed for the preparation of octahydrocyclopenta[c]pyrrole itself, which is a precursor to the title compound, through the reduction of a cyclopentimide compound. google.com
Furthermore, the synthesis of substituted pyrroles, in general, is an active area of research, with new methodologies continually being developed to improve efficiency, selectivity, and environmental friendliness. nih.govmdpi.com These advancements can often be applied to the synthesis and modification of more complex pyrrole-containing structures like this compound. The exploration of novel synthetic pathways to access these scaffolds can lead to the discovery of new reactions and a deeper understanding of chemical reactivity.
Precursor to Structurally Constrained Analogues for Research Tools
The rigid framework of this compound makes it an excellent starting point for the synthesis of structurally constrained analogues of biologically active molecules. By incorporating this bicyclic system, chemists can lock the conformation of flexible molecules, which can help in understanding their bioactive conformation when interacting with a biological target.
These conformationally restricted analogues are valuable research tools in medicinal chemistry and chemical biology. They can be used to probe the binding pockets of enzymes and receptors, leading to a better understanding of structure-activity relationships (SAR). For example, pyrrole-based compounds are known to exhibit a wide range of biological activities, and by synthesizing constrained analogues, it is possible to enhance potency and selectivity. nih.gov
Use in Combinatorial Chemistry and Library Synthesis for Chemical Space Exploration
Combinatorial chemistry is a powerful technique used to rapidly synthesize large libraries of diverse compounds for high-throughput screening. nih.govopenaccessjournals.com The octahydrocyclopenta[c]pyrrole scaffold is well-suited for use in combinatorial library synthesis due to the presence of multiple points for diversification.
By varying the substituents on the nitrogen atom and modifying the carboxylate group, a library of compounds with diverse chemical properties can be generated from a common core structure. This approach allows for the efficient exploration of chemical space to identify new molecules with desired biological activities or material properties. The solid-phase synthesis of a pyrrole library has been demonstrated as an effective strategy for identifying bioactive compounds. nih.gov The principles of diversity-oriented synthesis can be applied to generate libraries that maximize structural variety. openaccessjournals.com
Below is an interactive table showcasing a hypothetical combinatorial library based on the this compound scaffold.
| Scaffold | R1 (at Nitrogen) | R2 (from Carboxylate) | Compound ID |
| This compound | -H | -OCH3 | MOCP-001 |
| This compound | -CH3 | -OCH3 | MOCP-002 |
| This compound | -Benzyl | -OCH3 | MOCP-003 |
| This compound | -H | -NH2 | MOCP-004 |
| This compound | -CH3 | -NH-Phenyl | MOCP-005 |
Potential as a Scaffold in Supramolecular Chemistry or Materials Science
The rigid and well-defined structure of this compound suggests its potential as a scaffold in supramolecular chemistry and materials science. Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. nih.gov
The carboxylate functionality of this compound can participate in hydrogen bonding and coordination with metal ions, which are key interactions in the formation of supramolecular assemblies. researchgate.net By modifying the scaffold with other functional groups capable of specific intermolecular interactions (e.g., π-stacking, hydrophobic interactions), it may be possible to design and construct novel supramolecular architectures such as polymers, cages, or networks.
While direct applications in non-biological materials are still emerging, the principles of molecular self-assembly could be applied to derivatives of this compound to create new materials with interesting optical, electronic, or catalytic properties. The development of functional materials from pyrrole-based compounds is an area of growing interest. nih.gov
Future Research Directions and Outlook for Octahydrocyclopenta C Pyrrole 1 Carboxylate Chemistry
Development of More Sustainable and Atom-Economical Synthetic Routes
Key research targets include:
Catalytic Approaches: Exploring novel transition-metal catalysts, such as those based on iridium or cobalt, could enable more direct and environmentally benign routes to the pyrrole (B145914) core. nih.govresearchgate.net These methods often proceed under milder conditions and can tolerate a wider range of functional groups. nih.gov
One-Pot Reactions: Designing one-pot or tandem reactions that combine several synthetic steps without isolating intermediates can significantly reduce solvent usage and purification efforts. researchgate.netsyrris.com A continuous flow synthesis approach could also be developed for a more efficient and scalable process. syrris.com
Green Solvents: Shifting from traditional organic solvents to greener alternatives like ethanol (B145695) or even water would substantially improve the environmental profile of the synthesis. researchgate.net
Minimizing Protecting Groups: Future syntheses should aim to reduce or eliminate the reliance on protecting groups, which add steps and generate waste. This aligns with the principles of atom economy, where a maximal number of atoms from the reactants are incorporated into the final product. mdpi.comnih.govnih.gov
Table 1: Comparison of Synthetic Strategies
| Feature | Current Synthetic Methods | Future Sustainable Routes |
|---|---|---|
| Catalysis | Often stoichiometric reagents | Non-noble metal catalysts (e.g., Co), Iridium catalysts nih.govresearchgate.net |
| Process | Multi-step, purification of intermediates google.com | One-pot, tandem, or continuous flow processes researchgate.netsyrris.com |
| Solvents | Traditional organic solvents (e.g., THF, dioxane) google.com | Green solvents (e.g., ethanol, water) researchgate.net |
| Atom Economy | Moderate; use of protecting groups and activating agents google.com | High; minimizing or eliminating protecting groups nih.govresearchgate.net |
Exploration of Novel Reactivity Patterns and Derivatization Strategies
The derivatization of the methyl octahydrocyclopenta[c]pyrrole-1-carboxylate scaffold has primarily focused on modifications of the carboxylate and the secondary amine. Future research should explore the untapped reactivity of the carbocyclic portion of the molecule and develop novel derivatization strategies to access a wider chemical space.
Promising areas for investigation include:
C-H Functionalization: Directing C-H activation/functionalization on the cyclopentane (B165970) ring would provide a powerful tool for installing new substituents with high regioselectivity, bypassing the need for pre-functionalized starting materials.
Modification of the Carboxylate: Beyond simple hydrolysis or amidation, the methyl ester can be converted into a diverse array of functional groups (e.g., ketones, aldehydes, other esters) to serve as handles for further elaboration.
Ring-Distortion Strategies: Investigating reactions that modify the bicyclic core itself, such as ring-opening or ring-expansion reactions, could lead to entirely new scaffolds with unique three-dimensional shapes.
Cycloaddition Reactions: The pyrrole core can participate in cycloaddition reactions, offering a pathway to complex polycyclic systems. nih.gov
Table 2: Potential Derivatization Strategies
| Site of Modification | Current Focus | Future Exploration | Potential Outcome |
|---|---|---|---|
| Nitrogen Atom | Acylation, Alkylation | N-Arylation, Introduction of chiral auxiliaries | Access to diverse amide libraries, stereocontrol |
| Carboxylate Group | Amide bond formation acs.org | Reduction, Grignard addition, conversion to bioisosteres | Ketones, alcohols, tetrazoles, etc. |
| Cyclopentane Ring | Generally saturated/unmodified | C-H activation, radical halogenation | Novel substitution patterns, altered conformation |
| Pyrrolidine (B122466) Ring | Unmodified | Ring-opening, oxidative cleavage | Access to novel acyclic or macrocyclic scaffolds |
Advanced Stereocontrol Techniques for Unprecedented Stereoisomers
The octahydrocyclopenta[c]pyrrole-1-carboxylate core contains multiple stereocenters, and the specific stereoisomer used is critical for biological activity. acs.orgnih.gov While methods exist for preparing certain stereoisomers, a significant future challenge is to develop synthetic routes that provide access to all possible diastereomers and enantiomers. google.com
Future research should prioritize:
Asymmetric Catalysis: The development of novel chiral catalysts for key ring-forming reactions could enable the direct and highly enantioselective synthesis of the bicyclic core.
Substrate-Controlled Diastereoselection: Systematically studying how substituents on the starting materials influence the stereochemical outcome of cyclization reactions can lead to predictable control over the formation of specific diastereomers.
Chiral Resolution and Separation: Improving techniques for the separation of stereoisomers, such as chiral chromatography, remains important for accessing optically pure compounds for biological evaluation. nih.gov
Table 3: Stereochemical Considerations
| Stereocenter | Chirality | Future Research Goal | Importance |
|---|---|---|---|
| C1 | R/S | Total stereocontrol in carboxylate introduction | Affects peptide bond geometry in peptidomimetics |
| C3a | R/S | Control during ring fusion | Defines the overall 3D shape of the scaffold |
| C6a | R/S | Control during ring fusion | Defines the overall 3D shape of the scaffold |
| All Centers | Multiple Diastereomers | Synthesis of all possible stereoisomers | Exploration of structure-activity relationships nih.gov |
Deeper Understanding of Conformational Preferences and Dynamics
As a constrained proline analog, the biological activity of octahydrocyclopenta[c]pyrrole (B1584311) derivatives is intimately linked to their three-dimensional shape and conformational rigidity. The fused cyclopentane ring significantly restricts the puckering of the pyrrolidine ring, locking it into a specific conformation that can enhance binding to biological targets. A deeper understanding of these conformational preferences is crucial for rational drug design.
Future research directions include:
Advanced NMR Spectroscopy: Employing sophisticated NMR techniques, such as residual dipolar coupling (RDC) and relaxation measurements, to precisely map the solution-state conformation and dynamics of the bicyclic system.
Crystallographic Analysis: Obtaining high-resolution crystal structures of a wider range of derivatives will provide invaluable data on solid-state conformations and intermolecular interactions. nih.gov
Computational Modeling: Using molecular dynamics simulations to explore the conformational landscape and identify low-energy conformers that may be biologically relevant.
Table 4: Key Conformational Features for Future Study
| Feature | Description | Method of Investigation | Significance |
|---|---|---|---|
| Ring Pucker | The specific twist/envelope conformation of the pyrrolidine ring | NMR Spectroscopy, X-ray Crystallography | Mimics the bioactive conformation of proline in peptides |
| Exo/Endo Orientation | The orientation of the C1-carboxylate substituent | NMR (NOE), Computational Modeling | Influences steric interactions and binding orientation |
| Overall Rigidity | The degree of flexibility of the bicyclic system | Molecular Dynamics, Relaxation NMR | Reduced conformational entropy can lead to higher binding affinity |
| Solvent Effects | How the conformation changes in different solvent environments | NMR, Computational simulations | Relevant for predicting behavior in biological systems |
Computational Design of Octahydrocyclopenta[c]pyrrole-Based Chemical Tools
Computational chemistry offers a powerful platform for accelerating the design and discovery of novel compounds. nih.gov Applying these tools to the octahydrocyclopenta[c]pyrrole scaffold can guide synthetic efforts toward molecules with optimized properties.
Future computational research should focus on:
Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to predict reactivity, analyze bonding, and rationalize stereochemical outcomes of reactions. researchgate.net
Structure-Based Design: Employing molecular docking and other computational techniques to design derivatives that fit precisely into the active sites of target proteins, such as viral proteases or enzymes. jcchems.com
QSAR Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of new derivatives based on their structural features. nih.gov
ADMET Prediction: Using in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds early in the discovery process. jcchems.com
Table 5: Computational Approaches and Applications
| Computational Method | Application Area | Research Objective |
|---|---|---|
| DFT Calculations | Synthesis & Reactivity | Predict reaction mechanisms and stereoselectivity nih.govresearchgate.net |
| Molecular Docking | Drug Design | Design inhibitors for specific enzymes (e.g., proteases) jcchems.com |
| Molecular Dynamics | Conformational Analysis | Simulate conformational flexibility and binding dynamics |
| QSAR/QSPR | Lead Optimization | Predict biological activity and physical properties nih.gov |
| ADMET Prediction | Drug Development | Prioritize compounds with favorable drug-like properties jcchems.com |
Expansion of Applications in Diverse Fields of Chemical Research
While the primary application of octahydrocyclopenta[c]pyrrole-1-carboxylate derivatives has been in antiviral drug discovery, the unique structural and chemical properties of the pyrrole scaffold suggest a much broader potential. acs.orggoogle.comnih.gov The pyrrole ring is a versatile pharmacophore found in compounds with a wide array of biological activities. juit.ac.inalliedacademies.org
Future research should explore the application of this scaffold in new areas:
Medicinal Chemistry: Beyond antivirals, derivatives could be designed and screened for activity as anticancer, antibacterial, anti-inflammatory, or central nervous system (CNS) agents. nih.govresearchgate.net
Catalysis: Chiral derivatives could be developed as novel ligands for asymmetric catalysis, leveraging the rigid bicyclic framework to induce high stereoselectivity in metal-catalyzed reactions.
Materials Science: Incorporating the rigid, polar scaffold into polymers or organic materials could lead to materials with novel structural or electronic properties.
Chemical Biology: Developing functionalized derivatives as chemical probes to study biological processes or to label specific proteins.
Table 6: Summary of Current and Potential Future Applications
| Field | Current Applications | Potential Future Applications |
|---|---|---|
| Medicinal Chemistry | Antiviral agents (HCV, SARS-CoV-2) acs.orggoogle.com | Anticancer, antibacterial, anti-inflammatory agents nih.govresearchgate.net |
| Catalysis | Limited/None | Chiral ligands for asymmetric synthesis |
| Materials Science | Limited/None | Monomers for novel polymers, functional materials |
| Chemical Biology | Limited/None | Bio-orthogonal probes, affinity labels |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl octahydrocyclopenta[c]pyrrole-1-carboxylate, and how do reaction parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclization and hydrogenation steps. Key parameters include:
- Temperature : Maintained between 0°C and 25°C to minimize side reactions.
- Solvent Choice : Polar aprotic solvents (e.g., THF or DCM) enhance reaction efficiency.
- Catalysts : Palladium on carbon (Pd/C) under hydrogen gas (1 atm) is effective for hydrogenation .
- Reaction Time : Monitored via TLC or HPLC to terminate reactions at optimal conversion (typically 4–6 hours).
Yield and purity are maximized by quenching side reactions with aqueous workups and chromatographic purification .
Q. How is X-ray crystallography applied to determine the structure of this compound, and what software tools are recommended?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Steps include:
- Data Collection : Using a diffractometer (e.g., Bruker D8 Venture) to measure Bragg reflections.
- Structure Solution : Employ SHELXS-97 for phase determination via direct methods .
- Refinement : SHELXL-97 refines atomic coordinates and thermal parameters, with R-factors < 0.05 indicating high accuracy .
- Visualization : ORTEP-III generates thermal ellipsoid diagrams to depict molecular geometry .
Advanced Research Questions
Q. How can ring puckering analysis (Cremer-Pople parameters) elucidate the conformational dynamics of the cyclopenta[c]pyrrole core?
- Methodological Answer : The Cremer-Pople formalism quantifies non-planar ring distortions:
- Coordinates : Define puckering amplitude () and phase angle () using atomic displacements from the mean plane.
- Application : For bicyclic systems, this analysis reveals pseudorotation pathways and strain distribution.
- Tools : Computational software (e.g., Gaussian) calculates these parameters from crystallographic data, identifying energetically favorable conformers .
Q. What strategies are effective in resolving stereochemical ambiguities during the synthesis of bicyclic pyrrolidine derivatives?
- Methodological Answer :
- Chiral Auxiliaries : Use tert-butyl carbamate groups to enforce stereochemical control during cyclization .
- Catalytic Asymmetric Hydrogenation : Pd/C or Ru-based catalysts under H₂ achieve enantioselectivity (>99% ee) .
- Validation : Combine NMR (e.g., NOESY for spatial proximity) with X-ray crystallography to confirm absolute configuration .
Q. How do researchers address contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set).
- Crystallographic Benchmarking : Use X-ray-derived bond lengths/angles to refine computational models .
- Dynamic Effects : Account for solvent and temperature variations in NMR simulations (e.g., using ACD/Labs or MestReNova) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
